2-Hydroxy-5-aminopyridine N-oxide
Overview
Description
2-Hydroxy-5-aminopyridine N-oxide is a heterocyclic compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and amino groups on the pyridine ring, along with the N-oxide functionality, imparts distinct reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-aminopyridine N-oxide typically involves the oxidation of 2-Hydroxy-5-aminopyridine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) in the presence of acetic acid (AcOH) or other peracids . The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high selectivity for the N-oxide formation.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-aminopyridine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the N-oxide group can regenerate the parent pyridine compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (AcOH), and other peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Scientific Research Applications
2-Hydroxy-5-aminopyridine N-oxide has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the development of bioactive molecules.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-aminopyridine N-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules. This activation increases the reactivity of nucleophilic parts towards electrophiles, facilitating various chemical reactions . Additionally, the compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
- 2-Aminopyridine N-oxide
- 2-Hydroxy-5-nitropyridine N-oxide
- 2-Hydroxy-3-aminopyridine N-oxide
Comparison: 2-Hydroxy-5-aminopyridine N-oxide is unique due to the presence of both hydroxyl and amino groups on the pyridine ring, along with the N-oxide functionality. This combination imparts distinct reactivity and potential for various chemical transformations compared to other similar compounds. For instance, 2-Aminopyridine N-oxide lacks the hydroxyl group, which affects its reactivity and applications .
Properties
IUPAC Name |
5-amino-1-hydroxypyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-1-2-5(8)7(9)3-4/h1-3,9H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNSICYVTLANPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719518 | |
Record name | 5-Amino-1-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900139-09-5 | |
Record name | 5-Amino-1-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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